molecular formula C24H24ClN3O2S2 B2939469 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1163144-60-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B2939469
CAS No.: 1163144-60-2
M. Wt: 486.05
InChI Key: VJRAOLMNUUBCBP-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic small-molecule compound featuring a bicyclic thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. The ethyl substituent at position 6 and the 4-methoxybenzamide group distinguish it structurally from related analogs. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2.ClH/c1-3-27-13-12-17-20(14-27)31-24(26-22(28)15-8-10-16(29-2)11-9-15)21(17)23-25-18-6-4-5-7-19(18)30-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRAOLMNUUBCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. The presence of these functional groups suggests potential interactions with biological macromolecules.

  • Inhibition of APE1 :
    • This compound has been identified as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of DNA-damaging agents like temozolomide and methylmethane sulfonate (MMS) in cancer cells .
  • Cytotoxicity Enhancement :
    • Studies indicate that this compound potentiates the cytotoxicity of alkylating agents by increasing the accumulation of apurinic sites in treated cells. This effect is particularly evident in HeLa cell lines, where the compound promotes hyper-accumulation of AP sites following treatment with MMS .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the core structure can significantly influence biological activity. For instance, variations in the substituents on the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine rings can alter the potency against APE1 and affect the overall pharmacokinetic profile .

Biological Evaluation

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Result Reference
APE1 InhibitionLow µM activity against purified APE1
HeLa Cell Extract AssayPotentiated cytotoxicity with MMS and TMZ
ADME ProfileFavorable absorption and distribution in vivo

Case Study 1: Cancer Treatment

In a focused medicinal chemistry effort, researchers synthesized several analogs of this compound. These analogs were tested for their ability to inhibit APE1 and enhance the cytotoxic effects of established chemotherapeutics like temozolomide. The results indicated that specific modifications could lead to compounds with improved efficacy against various cancer cell lines .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of oxidative stress. It was found that the compound could mitigate neuronal injury by modulating oxidative stress pathways, suggesting its potential use in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Impact on Activity

The compound is part of a broader class of APE1 inhibitors. A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ), differs in two key regions:

Position 6 Substituent: The ethyl group in the target compound replaces the isopropyl group in Compound 2. However, this could also lower lipophilicity (logP), affecting membrane permeability .

Benzamide Substituent : The 4-methoxybenzamide in the target compound contrasts with the acetamide in Compound 3.

  • The methoxy group introduces electron-donating effects, which may stabilize hydrogen-bonding interactions with APE1’s active site. This modification could enhance metabolic stability compared to the acetamide group .

Research Findings and Structure-Activity Relationships (SAR)

Key insights from SAR studies of this chemical series include:

Position 6 Substituents :

  • Bulkier groups (e.g., isopropyl) increase lipophilicity and may improve CNS penetration but risk steric clashes in the APE1 binding site.
  • Smaller alkyl groups (e.g., ethyl) balance solubility and binding efficiency .

Benzamide Modifications :

  • Electron-donating groups (e.g., 4-methoxy) enhance enzymatic inhibition by stabilizing polar interactions.
  • Neutral substituents (e.g., acetamide) may favor passive diffusion across cell membranes .

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